molecular formula C16H19N3O2S B13321420 2-{[3-(Azepan-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid

2-{[3-(Azepan-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid

Cat. No.: B13321420
M. Wt: 317.4 g/mol
InChI Key: BASCJVLIXXTWOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[3-(Azepan-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid is a chemical compound with the molecular formula C16H19N3O2S and a molecular weight of 317.41 g/mol . This compound is characterized by the presence of a quinoxaline ring, an azepane ring, and a sulfanylacetic acid moiety. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(Azepan-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid typically involves the reaction of quinoxaline derivatives with azepane and sulfanylacetic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, it is likely that large-scale synthesis would follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(Azepan-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydroquinoxaline derivatives .

Scientific Research Applications

2-{[3-(Azepan-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[3-(Azepan-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets and pathways. The quinoxaline ring can interact with enzymes and receptors, modulating their activity. The azepane ring may contribute to the compound’s binding affinity and specificity. The sulfanylacetic acid moiety can participate in redox reactions, influencing the compound’s overall reactivity .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[3-(Pyrrolidin-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid
  • 2-{[3-(Piperidin-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid
  • 2-{[3-(Morpholin-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid

Uniqueness

2-{[3-(Azepan-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid is unique due to the presence of the azepane ring, which can influence its chemical and biological properties. This structural feature may enhance its binding affinity and specificity compared to similar compounds with different ring systems .

Properties

Molecular Formula

C16H19N3O2S

Molecular Weight

317.4 g/mol

IUPAC Name

2-[3-(azepan-1-yl)quinoxalin-2-yl]sulfanylacetic acid

InChI

InChI=1S/C16H19N3O2S/c20-14(21)11-22-16-15(19-9-5-1-2-6-10-19)17-12-7-3-4-8-13(12)18-16/h3-4,7-8H,1-2,5-6,9-11H2,(H,20,21)

InChI Key

BASCJVLIXXTWOK-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=NC3=CC=CC=C3N=C2SCC(=O)O

Origin of Product

United States

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